

Fuziline (CAS No. 80665-72-1): A Technical Whitepaper for Researchers

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Compound of Interest

Compound Name: Fuziline (Standard)

Cat. No.: B8086807

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Abstract

Fuziline is a C19-diterpenoid alkaloid isolated from the roots of *Aconitum carmichaelii* Debx. (Ranunculaceae), a plant with a long history in traditional Chinese medicine. Characterized by its complex polycyclic structure, Fuziline has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of Fuziline, focusing on its chemical properties, mechanisms of action, and key experimental findings. It is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its biological pathways.

Chemical and Physical Properties

Fuziline is a structurally intricate diterpene alkaloid. Its fundamental chemical and physical characteristics are summarized below.

Property	Value	Source
CAS Number	80665-72-1	[1]
Molecular Formula	C ₂₄ H ₃₉ NO ₇	[1][2]
Molecular Weight	453.58 g/mol	[2]
IUPAC Name	(2S,3R,4S,6R,7S,8R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1 ² , ⁵ .0 ¹ , ¹⁰ .0 ³ , ⁸ .0 ¹³ , ¹⁷]nonadecane-4,7,8,16-tetrol	[1]
Appearance	White to off-white solid	[3]
Solubility	Soluble in DMSO (100 mg/mL with ultrasonic treatment)	[3]

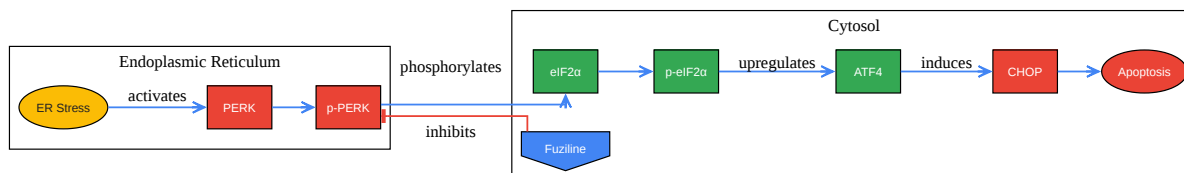
Pharmacological Activities and Mechanism of Action

Fuziline exhibits a range of biological effects, with its cardioprotective and thermogenic properties being the most extensively studied.

Cardioprotective Effects

Fuziline has demonstrated significant potential in mitigating myocardial injury. It has been shown to protect cardiomyocytes from damage induced by various stressors.[2]

A primary mechanism underlying Fuziline's cardioprotective activity is its ability to attenuate ER stress. In response to cellular stress, such as the accumulation of unfolded or misfolded proteins, the unfolded protein response (UPR) is activated. While initially a pro-survival mechanism, prolonged ER stress can lead to apoptosis. Fuziline has been shown to inhibit the PERK/eIF2 α /ATF4/CHOP signaling pathway, a key branch of the UPR, thereby reducing ER stress-induced apoptosis in cardiomyocytes.[4]



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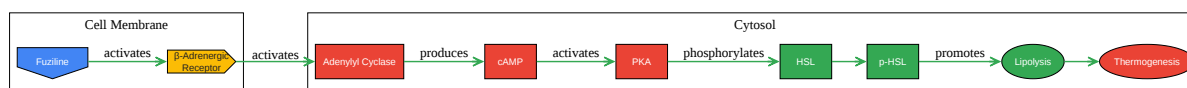
Caption: Fuziline's inhibition of the PERK-mediated ER stress pathway.

Fuziline has also been observed to decrease the production of reactive oxygen species (ROS) and maintain mitochondrial membrane potential, further contributing to its cardioprotective effects by mitigating oxidative damage.[4]

Thermogenic Effects

Fuziline has been identified as a key bioactive compound responsible for the thermogenic properties of *Aconitum carmichaelii*. It promotes thermogenesis by activating β -adrenergic receptors (β -ARs).

Fuziline acts as a non-selective agonist of β -ARs, activating both β 2- and β 3-ARs. This activation stimulates the downstream cAMP-PKA signaling pathway. In brown adipose tissue (BAT), this leads to increased lipolysis and mitochondrial uncoupling, resulting in heat production. In the liver, it promotes glycogenolysis, providing an energy substrate for thermogenesis.[5][6]



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Caption: Fuziline-induced thermogenesis via β -adrenergic receptor signaling.

Quantitative Data

In Vitro Efficacy

Assay	Cell Line	Effect	Concentration	Source
Cardioprotection	Primary neonatal rat cardiomyocytes	Reduced sodium pentobarbital-induced cell death	0.1 - 10 μ M	[2]
Cardioprotection	H9c2 rat cardiomyocytes	Reduced isoproterenol-induced apoptosis and ROS production	Not specified	[2]

In Vivo Data & Pharmacokinetics (Rat Model)

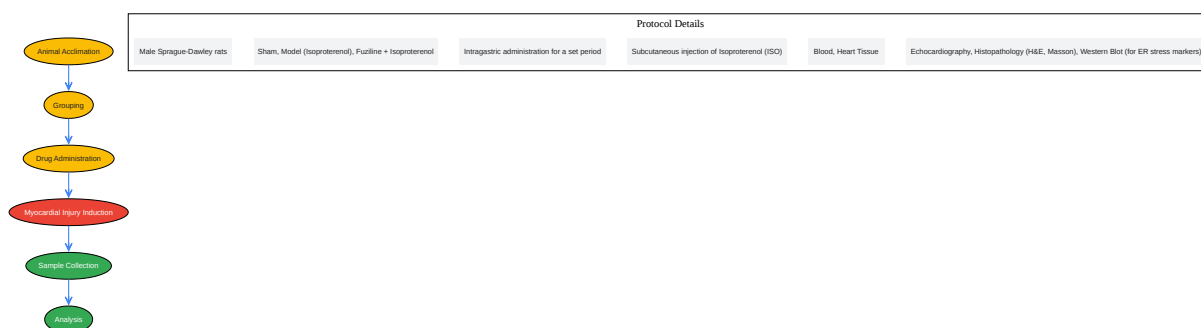
Parameter	Dosage	Value	Source
Administration Route	Oral	4 mg/kg	[7]
Absolute Bioavailability	4 mg/kg (oral)	21.1 \pm 7.0%	[7]
Half-life ($t_{1/2}$)	4 mg/kg (oral)	6.3 \pm 2.6 h	[7]
Clearance Rate	4 mg/kg (oral)	1745.6 \pm 818.1 mL/kg/h	[7]
Linear Range (Plasma)	N/A	1 - 1000 ng/mL	[7]
Lower Limit of Quantification (LLOQ)	N/A	1 ng/mL	[7]
Limit of Detection (LOD)	N/A	0.5 ng/mL	[7]

Note: Specific IC50 and LD50 values for Fuziline are not readily available in the reviewed literature.

Experimental Protocols

In Vivo Myocardial Injury Model (Rat)

This protocol is based on the methodology described for investigating Fuziline's effect on isoproterenol-induced myocardial injury.[4]



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